molecular formula C16H29NO6 B13843343 (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate

Cat. No.: B13843343
M. Wt: 331.40 g/mol
InChI Key: JJZNWLBSVXJGBT-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (K

Properties

Molecular Formula

C16H29NO6

Molecular Weight

331.40 g/mol

IUPAC Name

1-O-tert-butyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate

InChI

InChI=1S/C16H29NO6/c1-15(2,3)22-13(19)11(9-8-10-12(18)21-7)17-14(20)23-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)/t11-/m0/s1

InChI Key

JJZNWLBSVXJGBT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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